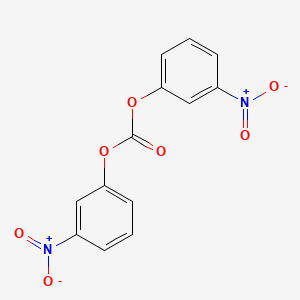
Bis(3-nitrophenyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-nitrophenyl) carbonate is an organic compound with the molecular formula C13H8N2O7. It is a derivative of carbonic acid where two 3-nitrophenyl groups are bonded to a central carbonate group. This compound is known for its use in organic synthesis, particularly in the preparation of various esters and ureas.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(3-nitrophenyl) carbonate can be synthesized through the reaction of 3-nitrophenol with phosgene or triphosgene in the presence of a base such as pyridine. The reaction typically occurs in an inert solvent like chloroform or dichloromethane. The general reaction scheme is as follows:
2C6H4(NO2)OH+COCl2→C6H4(NO2)OCOOC6H4(NO2)+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of triphosgene instead of phosgene is often preferred due to its safer handling properties.
Chemical Reactions Analysis
Types of Reactions
Bis(3-nitrophenyl) carbonate undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reacts with amines to form ureas.
Esterification: Reacts with alcohols to form esters.
Hydrolysis: Reacts with water to form 3-nitrophenol and carbon dioxide.
Common Reagents and Conditions
Amines: For urea formation, common amines such as benzylamine or aniline are used.
Alcohols: For ester formation, alcohols like methanol or ethanol are used.
Water: For hydrolysis, water is the primary reagent.
Major Products
Ureas: Symmetrical and unsymmetrical ureas.
Esters: Various 3-nitrophenyl esters.
3-Nitrophenol: Formed during hydrolysis.
Scientific Research Applications
Bis(3-nitrophenyl) carbonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Peptide Synthesis: Used as a coupling reagent for the preparation of peptide bonds.
Pharmaceuticals: Involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and advanced materials.
Bioconjugation: Employed in the modification of biomolecules for various biological studies.
Mechanism of Action
The mechanism of action of bis(3-nitrophenyl) carbonate involves the activation of the carbonate group, making it susceptible to nucleophilic attack. The electron-withdrawing nitro groups enhance the electrophilicity of the carbonate carbon, facilitating reactions with nucleophiles such as amines and alcohols. This leads to the formation of ureas and esters, respectively.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-nitrophenyl) carbonate
- Bis(2-nitrophenyl) carbonate
- Bis(4-nitrophenyl) phosphate
Uniqueness
Bis(3-nitrophenyl) carbonate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and the types of products formed. Compared to bis(4-nitrophenyl) carbonate, it may exhibit different reactivity patterns due to steric and electronic effects.
Properties
CAS No. |
5676-72-2 |
|---|---|
Molecular Formula |
C13H8N2O7 |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
bis(3-nitrophenyl) carbonate |
InChI |
InChI=1S/C13H8N2O7/c16-13(21-11-5-1-3-9(7-11)14(17)18)22-12-6-2-4-10(8-12)15(19)20/h1-8H |
InChI Key |
GDOLZIOIEBBPMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)OC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)
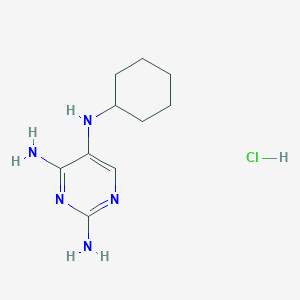

![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)

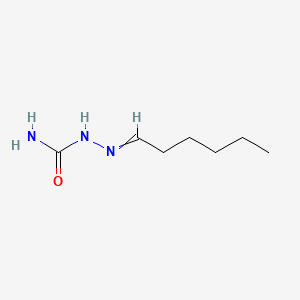
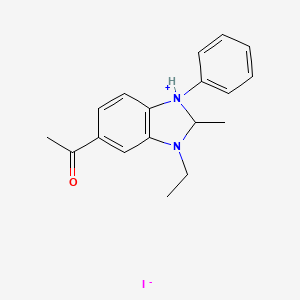
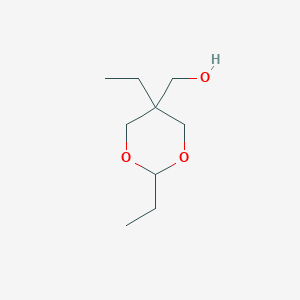
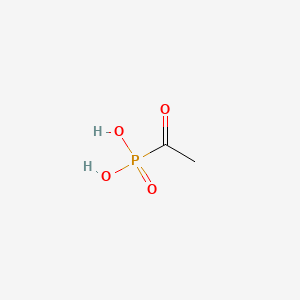
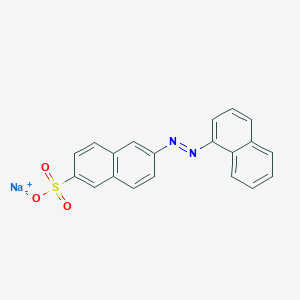
![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)

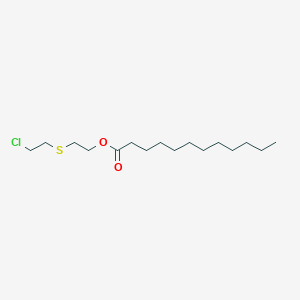
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
